molecular formula C12H19NO5 B6357748 5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1538626-88-8

5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No. B6357748
M. Wt: 257.28 g/mol
InChI Key: DHBYWVJOFBIKRG-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

A mixture of 5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate (514 mg, 1.80 mmol) and lithium hydroxide monohydrate (378 mg, 9.0 mmol) in 1 mL of H2O and 10 mL of MeOH was stirred at room temperature overnight. The resulting mixture was concentrated in vacuo. The residue was stirred with saturated aqueous solution of 2-hydroxypropane-1,2,3-tricarboxylic acid (15 mL) and then extracted with DCM (15 mL×2). The combined organic layers were dried over Na2SO4 and then concentrated in vacuo to afford 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid (444 mg, yield: 95.9%) as a white solid.
Name
5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:8][CH:7]([C:9]([O:11]CC)=[O:10])[CH2:6][N:5]2[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:3][O:2]1.O.[OH-].[Li+]>O.CO>[C:17]([O:16][C:14]([N:5]1[CH2:6][CH:7]([C:9]([OH:11])=[O:10])[CH2:8][C:4]21[CH2:3][O:2][CH2:1]2)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate
Quantity
514 mg
Type
reactant
Smiles
C1OCC12N(CC(C2)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
378 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with saturated aqueous solution of 2-hydroxypropane-1,2,3-tricarboxylic acid (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (15 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2(COC2)CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 444 mg
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.